molecular formula C13H16N4O3 B252285 N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

Katalognummer B252285
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: CYUSPGRVRBVPQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as EKI-785, is a small molecule inhibitor that has been found to have potential therapeutic applications in the treatment of various types of cancer. This molecule has been extensively studied in recent years due to its ability to inhibit the activity of epidermal growth factor receptor (EGFR), a protein that is often overexpressed in cancer cells.

Wirkmechanismus

The mechanism of action of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide involves the inhibition of EGFR activity. EGFR is a protein that is often overexpressed in cancer cells, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting EGFR activity, N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide can block the signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide can inhibit the phosphorylation of EGFR and downstream signaling molecules, including AKT and ERK. This inhibition leads to the suppression of cancer cell growth and proliferation. Additionally, N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been found to induce apoptosis in cancer cells, which further contributes to its anti-cancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide in lab experiments is its specificity for EGFR inhibition. This specificity allows researchers to study the effects of EGFR inhibition on cancer cell growth and proliferation without interfering with other cellular processes. However, one limitation of using N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide. Additionally, researchers are exploring the potential of combining N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide with other cancer treatments to enhance their effectiveness. Finally, there is interest in studying the effects of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide on other signaling pathways that are involved in cancer development and progression.

Synthesemethoden

The synthesis of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide involves several steps, starting with the reaction of 2-chloro-N-(2-hydroxyethyl)ethanamine with 4,6-dichloro-5-nitropyrimidine to form N-[2-(2-chloroethylamino)ethyl]-4,6-dichloro-5-nitropyrimidine. This intermediate is then reacted with 2-amino-4-(2,4-difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide to form N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colorectal cancer. In these studies, N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

Molekularformel

C13H16N4O3

Molekulargewicht

276.29 g/mol

IUPAC-Name

N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C13H16N4O3/c18-8-7-14-5-6-15-13(20)11-16-10-4-2-1-3-9(10)12(19)17-11/h1-4,14,18H,5-8H2,(H,15,20)(H,16,17,19)

InChI-Schlüssel

CYUSPGRVRBVPQN-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNCCO

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNCCO

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.